Quinoxaline-6-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives often employs strategies that involve the construction of the quinoxaline core followed by functionalization at various positions. One common method involves the tandem double ring closure reaction of N-(2-hydroxyphenyl)anthranilic acid as a key step to obtain derivatives like 2-(4-methylpiperazin-1-yl)-3-fluoro-5,12-dihydro-5-oxobenzoxazolo[3,2-a]quinoline-6-carboxylic acid, showcasing the versatility of quinoxaline synthesis (Chung & Kim, 1995).
Molecular Structure Analysis
Quinoxaline-6-carboxylic acid derivatives display a wide array of molecular structures, indicative of the synthetic flexibility of the quinoxaline framework. This allows for the incorporation of diverse functional groups, leading to compounds with varied physical, chemical, and biological properties. For example, the synthesis of quinoxaline-3,4-dihydro-6,7-dimethyl-3-keto-4-D-ribityl-2-carboxamide from the corresponding carboxylic acid demonstrates the ability to modify the quinoxaline core for specific outcomes (Matsui, 2001).
Chemical Reactions and Properties
Quinoxaline-6-carboxylic acid and its derivatives participate in various chemical reactions that highlight their reactivity and the potential for further chemical manipulation. These reactions include, but are not limited to, the formation of adenylates in the biosynthesis of quinoxaline antibiotics, demonstrating the enzyme-mediated activation and incorporation of quinoxaline derivatives into larger molecular structures (Glund et al., 1990).
Scientific Research Applications
Oxidative Stress and Toxicity
Quinoxaline derivatives, specifically Quinoxaline 1,4-dioxide derivatives, have been investigated for their roles in oxidative stress and associated toxicities. These compounds are known to generate reactive oxygen species (ROS) leading to oxidative stress, which is linked to their toxic effects. Understanding the oxidative stress mechanism is crucial for mitigating the adverse effects and improving the therapeutic applications of these compounds (Wang et al., 2016).
Antitumoral Properties and Catalyst Ligands
Quinoxaline and its analogs have been studied for their antitumoral properties, showing potential in cancer treatment. Additionally, these compounds have applications as catalysts' ligands in various chemical reactions, demonstrating their versatility in both pharmaceutical and industrial applications (Aastha Pareek and Dharma Kishor, 2015).
Biomedical and Industrial Value
The modification of Quinoxaline structures has led to a wide variety of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. This highlights the industrial value of Quinoxaline derivatives in developing new therapies (J. A. Pereira et al., 2015).
Bioactive Quinoxaline-Containing Sulfonamides
Quinoxaline-linked sulfonamide hybrids exhibit a broad range of biomedical activities, such as antibacterial, antifungal, and anticancer actions. These findings suggest the potential of these hybrids as lead compounds for developing advanced therapeutic agents (Ali Irfan et al., 2021).
Electronic and Optical Applications
Hexaazatriphenylene (HAT) derivatives, related to Quinoxaline, are used in electronic and optical applications due to their excellent π–π stacking ability. These applications include semiconductors, sensors, and energy storage devices, showcasing the wide-ranging industrial applications of Quinoxaline derivatives (J. Segura et al., 2015).
Corrosion Inhibition
Quinoline derivatives, closely related to Quinoxaline, demonstrate effectiveness as anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces. This highlights their potential in protecting materials from corrosion (C. Verma et al., 2020).
Safety And Hazards
Future Directions
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future. Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . Synthesis of quinoxalines using lanthanides as a catalyst should be explored as a green chemistry approach .
properties
IUPAC Name |
quinoxaline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQDBVXRYDEWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350155 | |
Record name | Quinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-6-carboxylic acid | |
CAS RN |
6925-00-4 | |
Record name | Quinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoxaline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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